molecular formula C26H20N2O2 B5228874 N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide

Cat. No. B5228874
M. Wt: 392.4 g/mol
InChI Key: RNPLSYRLNOWBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide, also known as BCI, is a small molecule inhibitor of IkappaB kinase (IKK). IKK is a key regulator of the nuclear factor kappa B (NF-kB) pathway, which plays a critical role in inflammation, immunity, and cancer. BCI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections.

Mechanism of Action

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide inhibits the activity of IKK, which phosphorylates and activates the NF-kB pathway. By blocking the NF-kB pathway, N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide reduces the production of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide also induces apoptosis in cancer cells by inhibiting the activity of NF-kB, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide induces cell cycle arrest and apoptosis by inhibiting the activity of NF-kB. In inflammatory cells, N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory disorders. In viral infections, N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide inhibits the replication of viruses by blocking the NF-kB pathway.

Advantages and Limitations for Lab Experiments

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized or obtained from commercial sources. N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide has been extensively studied in various disease models, and its mechanism of action is well characterized. However, N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its efficacy may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide. One direction is to further investigate its therapeutic potential in cancer, inflammatory disorders, and viral infections. Another direction is to develop more potent and selective IKK inhibitors based on the structure of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide. Additionally, the combination of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide with other drugs or therapies could enhance its efficacy and reduce its toxicity. Finally, the development of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide analogs with improved pharmacokinetic properties could increase its clinical utility.

Synthesis Methods

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide can be synthesized using a multi-step process involving the condensation of 2-aminobenzoxazole and 4-ethylbenzoyl chloride, followed by the reaction with 1-naphthylamine. The final product is obtained after purification using column chromatography. The synthesis of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide has been reported in several publications, and the compound can be obtained from commercial sources.

Scientific Research Applications

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-kB pathway. N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer. In inflammatory disorders, N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In viral infections, N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus.

properties

IUPAC Name

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2/c1-2-17-10-12-19(13-11-17)26-28-23-16-20(14-15-24(23)30-26)27-25(29)22-9-5-7-18-6-3-4-8-21(18)22/h3-16H,2H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPLSYRLNOWBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide

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